2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole is a compound that features both trichloromethyl and trifluoromethyl groups attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate trichloromethyl and trifluoromethyl precursors. One common method involves the reaction of o-phenylenediamine with trichloromethyl ketones and trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper(I) oxide (Cu2O) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trichloromethyl and trifluoromethyl groups .
Scientific Research Applications
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trichloromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the trichloromethyl group but shares the trifluoromethyl group, making it less reactive in certain contexts.
2-(Trichloromethyl)-1H-benzimidazole: Lacks the trifluoromethyl group, which affects its overall chemical properties and applications.
Uniqueness
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trichloromethyl and trifluoromethyl groups.
Properties
CAS No. |
673487-33-7 |
---|---|
Molecular Formula |
C9H4Cl3F3N2 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4Cl3F3N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17) |
InChI Key |
ZEWUAJSYSCUSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.